Tyrphostin 25

Catalog No.
S576127
CAS No.
118409-58-8
M.F
C10H6N2O3
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 25

CAS Number

118409-58-8

Product Name

Tyrphostin 25

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N

SMILES

Array

Synonyms

(3,4,5-trihydroxybenzylidene)-malononitrile, tyrphostin 25, tyrphostin A25, tyrphostin-25

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

The exact mass of the compound Tyrphostin A25 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676484. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tyrphostin 25 (CAS 118409-58-8), also known as AG-82, is a well-characterized synthetic benzylidenemalononitrile derivative primarily utilized as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (IC50 ≈ 3 µM). As a polyhydroxylated member of the tyrphostin family, it serves as a critical pharmacological tool compound in signal transduction research. For procurement and assay standardization, its value lies not only in its primary kinase inhibition but also in its secondary activity as a GPR35 agonist (EC50 ≈ 5.3 µM) and its highly specific physicochemical profile. Proper handling and storage (stable as a powder at -20°C, but requiring strict protocol adherence in basic aqueous solutions) are essential for reproducible in vitro performance, making the selection of high-purity analytical standards critical for robust experimental design .

Substituting Tyrphostin 25 with generic broad-spectrum kinase inhibitors (like genistein) or other tyrphostin analogs (such as Tyrphostin 47 or A9) compromises assay integrity due to divergent off-target profiles and distinct aqueous stability behaviors. Unlike newer, highly stable clinical EGFR inhibitors, Tyrphostin 25 exhibits specific pH-dependent instability in basic buffers (e.g., pH 8.0), where it can degrade into secondary products that paradoxically possess higher protein tyrosine kinase (PTK) inhibitory potency. Furthermore, its tri-hydroxylated phenyl ring significantly reduces its lipophilicity compared to mono- or di-hydroxylated analogs, directly preventing the acute mitochondrial toxicity seen with other tyrphostins. Consequently, substituting Tyrphostin 25 with related analogs alters both the actual concentration of the active pharmacophore over time and the baseline cellular viability, skewing phenotypic readouts [1].

pH-Dependent Aqueous Instability and Active Metabolite Formation

Tyrphostin 25 exhibits significant time-dependent instability in basic aqueous solutions, which directly impacts its inhibitory profile. When dissolved in 0.15 M EPPS-NaOH buffer (pH 8.0), Tyrphostin 25 undergoes structural degradation within 24 hours (evidenced by a UV-VIS spectral shift from 340 nm to 440 nm). Crucially, the resulting breakdown products exhibit a higher potency for inhibiting protein tyrosine kinases than the parent compound. This necessitates strict procurement of high-purity standards and immediate use of fresh solutions to avoid artifactual increases in apparent potency during prolonged incubations, a factor not present when using chemically stable baseline inhibitors [1].

Evidence DimensionTime-dependent aqueous stability and active product formation (pH 8.0)
Target Compound DataDegrades within 24h into secondary products with higher PTK inhibitory potency
Comparator Or BaselineStable baseline kinase inhibitors (e.g., Genistein)
Quantified DifferenceDynamic shift in IC50 due to active degradation products vs. stable IC50
Conditions0.15 M EPPS-NaOH buffer (pH 8.0) over 24 hours

Requires researchers to strictly control solution preparation times and pH to ensure reproducible kinase inhibition assays.

Reduced Lipophilicity Prevents Acute Mitochondrial Toxicity

The structural design of Tyrphostin 25, which includes three hydroxyl groups on its phenyl ring, significantly reduces its lipophilicity compared to other tyrphostin analogs. In Mito-MPS assays evaluating mitochondrial membrane potential (MMP) depolarization, Tyrphostin 25 remained inactive at 1 hour of treatment and showed only weak activity at 5 hours. In stark contrast, mono- and di-hydroxylated analogs like Tyrphostin A9 (IC50 = 0.07 µM) and Tyrphostin 47 rapidly and potently depolarize the MMP. This lack of acute mitochondrial poisoning makes Tyrphostin 25 a superior choice for prolonged cellular assays where off-target metabolic toxicity would otherwise confound kinase-dependent phenotypic readouts [1].

Evidence DimensionMitochondrial membrane potential (MMP) depolarization (1h treatment)
Target Compound DataInactive (no acute MMP depolarization)
Comparator Or BaselineTyrphostin A9 (IC50 = 0.07 µM for MMP depolarization)
Quantified DifferenceComplete lack of acute mitochondrial toxicity compared to highly potent depolarization by A9
ConditionsMito-MPS assay in human primary cells at 1h and 5h

Allows for the isolation of kinase-specific cellular effects without the confounding variable of acute mitochondrial poisoning common to other tyrphostins.

Specific Inhibition of N-Cadherin-Dependent Neurite Outgrowth

Tyrphostin 25 demonstrates highly specific phenotypic effects in neuronal co-culture models that are not replicated by other common kinase inhibitors. At a concentration of 150 µM, Tyrphostin 25 specifically inhibits N-cadherin-dependent neurite outgrowth in cerebellar neurons. In direct comparison, broad-spectrum inhibitors like genistein (100 µM) and structurally related analogs like Tyrphostin 47 (150 µM) exert no inhibitory effect on this specific CAM-stimulated outgrowth pathway. This selective blockade highlights the procurement value of Tyrphostin 25 for neurodevelopmental and adhesion-signaling assays where related analogs fail to produce the desired phenotypic response [1].

Evidence DimensionInhibition of N-cadherin-dependent neurite outgrowth
Target Compound DataSignificant specific inhibition at 150 µM
Comparator Or BaselineTyrphostin 47 and Genistein
Quantified DifferenceComplete lack of inhibition by Tyrphostin 47 (150 µM) and Genistein (100 µM)
ConditionsCerebellar neurons cultured on N-cadherin-transfected 3T3 cell monolayers

Proves that Tyrphostin 25 cannot be substituted with generic kinase inhibitors when studying specific cell adhesion molecule (CAM) signaling pathways.

Dual-Target Profile: EGFR Inhibition and GPR35 Agonism

While primarily procured as an EGFR tyrosine kinase inhibitor (IC50 ≈ 3 µM in A431 cells), Tyrphostin 25 possesses a well-documented secondary activity as an agonist of the G protein-coupled receptor 35 (GPR35), with an EC50 of approximately 5.3 µM. This dual-target profile distinguishes it from highly selective clinical EGFR inhibitors (like erlotinib) and makes it uniquely suited for complex biological modeling where simultaneous modulation of kinase and GPCR pathways is desired, or where off-target GPR35 activation must be controlled for during EGFR screening.

Evidence DimensionReceptor target profile
Target Compound DataEGFR IC50 ≈ 3 µM; GPR35 EC50 ≈ 5.3 µM
Comparator Or BaselineHighly selective clinical EGFR inhibitors (e.g., Erlotinib)
Quantified DifferencePresence of potent GPR35 agonism alongside EGFR inhibition
ConditionsIn vitro kinase assays (A431 cells) and GPR35 activation models

Provides dual-pathway modulation capabilities, requiring buyers to select it specifically when GPR35 cross-talk is relevant to the experimental model.

Standardization of Kinase Inhibition Assays Requiring Fresh-Solution Protocols

Because Tyrphostin 25 degrades into more potent PTK inhibitors in basic aqueous buffers (pH 8.0), it is the ideal tool compound for validating time-sensitive assay protocols and establishing strict reagent-handling SOPs in high-throughput screening environments [1].

Metabolically Sensitive Cellular Phenotyping

Due to its tri-hydroxylated structure and lack of acute mitochondrial toxicity (unlike Tyrphostin A9 or 47), Tyrphostin 25 is the preferred EGFR inhibitor for prolonged cell-based assays where maintaining baseline mitochondrial membrane potential is critical [2].

Neurodevelopmental and Adhesion Signaling Models

Its unique ability to specifically inhibit N-cadherin-dependent neurite outgrowth—an effect not shared by Tyrphostin 47 or genistein—makes it a mandatory procurement item for laboratories studying cell adhesion molecule (CAM) signaling in neuronal co-cultures[3].

Polypharmacological GPCR/Kinase Cross-Talk Studies

Leveraging its dual activity as an EGFR inhibitor and a GPR35 agonist, Tyrphostin 25 serves as a specialized chemical probe for investigating the intersection of receptor tyrosine kinase and G protein-coupled receptor signaling networks .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

202.03784206 Da

Monoisotopic Mass

202.03784206 Da

Heavy Atom Count

15

Appearance

Assay:≥95%A crystalline solid

UNII

C878BF87UY

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

158129-55-6
118409-58-8

Wikipedia

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Dates

Last modified: 09-14-2023

Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death

Masahiro Ikeda, Yasuhiro Gunji, Hiroko Sonoda, Sayaka Oshikawa, Mariko Shimono, Atsuko Horie, Katsuaki Ito, Shinji Yamasaki
PMID: 16919262   DOI: 10.1016/j.ejphar.2006.07.014

Abstract

The inhibitory effects of tyrosine kinase inhibitors including tyrphostins 25, 47 and 51 on Shiga toxin 1-induced cell death and p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation were examined in Vero cells. Tyrphostin 47 significantly inhibited Shiga toxin 1-induced cell death and p38 MAPK phosphorylation. In contrast, tyrphostins 25 and 51 had no significant effect on the Shiga toxin 1-induced responses. These data indicate that Shiga toxin 1-induced cell injury occurs through a pathway sensitive to tyrphostin 47, and the target molecule for tyrphostin 47 opens up new opportunities for pharmacological intervention against Shiga toxin-producing Escherichia coli infectious diseases.


Bradykinin- and substance P-induced edema formation in the hamster cheek pouch is tyrosine kinase dependent

Israel Rubinstein
PMID: 17431087   DOI: 10.1152/japplphysiol.00941.2006

Abstract

The purpose of this study was to determine whether protein tyrosine kinase, a ubiquitous family of intracellular signaling enzymes that regulates endothelial cell function, modulates bradykinin- and substance P-induced increase in macromolecular efflux from the intact hamster cheek pouch microcirculation. Using intravital microscopy, I found that suffusion of bradykinin or substance P (each, 0.5 and 1.0 microM) onto the cheek pouch elicited significant, concentration-dependent leaky site formation and increase in clearance of fluorescein isothiocyanate-dextran (FITC-dextran; molecular mass, 70 kDa; P < 0.05). These responses were significantly attenuated by suffusion of genistein (1.0 microM) or tyrphostin 25 (10 microM), two structurally unrelated, nonspecific protein tyrosine kinase inhibitors (P < 0.05). Conceivably, the kinase(s) involved in this process could be agonist specific because genistein was more effective than tyrphostin 25 in attenuating bradykinin-induced responses while the opposite was observed with substance P. Both inhibitors had no significant effects on adenosine (0.5 M)-induced responses (P > 0.5). Collectively, these data suggest that the protein tyrosine kinase metabolic pathway modulates, in part, the edemagenic effects of bradykinin and substance P in the intact hamster cheek pouch microcirculation in a specific fashion.


Role of kinases and G-proteins in the hyposmotic stimulation of cardiac IKs

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 16836976   DOI: 10.1016/j.bbamem.2006.05.023

Abstract

Exposure of cardiac myocytes to hyposmotic solution stimulates slowly-activating delayed-rectifying K(+) current (I(Ks)) via unknown mechanisms. In the present study, I(Ks) was measured in guinea-pig ventricular myocytes that were pretreated with modulators of cell signaling processes, and then exposed to hyposmotic solution. Pretreatment with compounds that (i) inhibit serine/threonine kinase activity (10-100 microM H89; 200 microM H8; 50 microM H7; 1 microM bisindolylmaleimide I; 10 microM LY294002; 50 microM PD98059), (ii) stimulate serine/threonine kinase activity (1-5 microM forskolin; 0.1 microM phorbol-12-myristate-13-acetate; 10 microM acetylcholine; 0.1 microM angiotensin II; 20 microM ATP), (iii) suppress G-protein activation (10 mM GDPbetaS), or (iv) disrupt the cytoskeleton (10 microM cytochalasin D), had little effect on the stimulation of I(Ks) by hyposmotic solution. In marked contrast, pretreatment with tyrosine kinase inhibitor tyrphostin A25 (20 microM) strongly attenuated both the hyposmotic stimulation of I(Ks) in myocytes and the hyposmotic stimulation of current in BHK cells co-expressing Ks channel subunits KCNQ1 and KCNE1. Since attenuation of hyposmotic stimulation was not observed in myocytes and cells pretreated with inactive tyrphostin A1, we conclude that TK has an important role in the response of cardiac Ks channels to hyposmotic solution.


Perivascular adipose tissue promotes vasoconstriction: the role of superoxide anion

Yu-Jing Gao, Kumiko Takemori, Li-Ying Su, Wen-Sheng An, Chao Lu, Arya M Sharma, Robert M K W Lee
PMID: 16756966   DOI: 10.1016/j.cardiores.2006.03.013

Abstract

Recent studies have demonstrated that perivascular adipose tissue (PVAT) releases vascular relaxation factor(s). In this study, we examined if PVAT releases other vasoactive factors in response to perivascular nerve activation by electrical field stimulation (EFS).
In Wistar-Kyoto rats, rings of superior mesenteric artery (MA) with intact PVAT (PVAT (+)) showed a greater contractile response to EFS than rings with PVAT removed (PVAT (-)). Superoxide dismutase (SOD) reduced the contractile response to EFS more in PVAT (+) MA than in PVAT (-) MA. Inhibitors of NAD(P)H oxidase and cyclooxygenase exerted a greater inhibition on EFS-induced contraction in PVAT (+) MA than in PVAT (-) MA. Inhibitors of tyrosine kinase (tyrphostin A25) and MAPK/ERK (U 0126) attenuated EFS-induced contraction in PVAT (+) MA in a concentration-related manner, while inactive forms of these inhibitors (tyrphostin A1 and U 0124) did not inhibit the response. Exogenous superoxide augmented the contractile response to EFS and to phenylephrine in PVAT (-) MA, and this augmentation was blunted by inhibition of tyrosine kinase and MAPK/ERK. EFS increased superoxide generation in isolated PVAT and PVAT (+)/(-) MA, which was attenuated by NAD(P)H oxidase inhibition. RT-PCR showed the mRNA expression of p(67phox) subunit of NAD(P)H oxidase and immunohistochemical staining confirmed its localization in the adipocytes of PVAT.
These results show that PVAT enhances the arterial contractile response to perivascular nerve stimulation through the production of superoxide mediated by NAD(P)H oxidase, and that this enhancement involves activation of tyrosine kinase and MAPK/ERK pathway.


Protein tyrosine kinase and p38 MAP kinase pathways are involved in stimulation of matrix metalloproteinase-9 by TNF-alpha in human monocytes

Juliette Nguyen, Jean Gogusev, Perrine Knapnougel, Brigitte Bauvois
PMID: 16720051   DOI: 10.1016/j.imlet.2006.04.003

Abstract

Matrix metalloproteinase-9 (MMP-9), through its catalytic and non-catalytic activities, plays critical roles in inflammation, tumor invasion and angiogenesis. Human monocytes actively involved in inflammatory and tumoral states secrete proMMP-9 (92kDa). Endogenous TNF-alpha stimulates MMP-9 gene transcription in monocytes through NF-kappaB activation. In this study, we investigated the intracellular signaling pathways underlying TNF-alpha/NF-kappaB-dependent expression of MMP-9 in monocytes using chemical inhibitors that specifically inhibit distinct kinase pathways. We confirmed the expression of MMP-9 by reverse transcription chain reaction (RT-PCR), ELISA and gelatin zymography. PGE2/cAMP inhibitor indomethacin, PI-3K inhibitor wortmannin, PKC inhibitor bisindolylmaleimide and PKA inhibitor H-89 did not affect the levels of released MMP-9. In contrast, MMP-9 mRNA and protein expression was down-regulated by p38 MAPK inhibitor SB203580 and protein tyrosine kinase (PTK) inhibitor tyrphostin 25. These inhibitors increased IkappaB-alpha levels, which correlate with decreased NF-kappaB activation. Although SB203580 induced a decrease in TNF-alpha release, addition of exogenous TNF-alpha did not reverse the inhibitory effect of SB203580 toward MMP-9 thus suggesting that SB203580 could modulate down-stream effects of TNF-alpha. In parallel, TIMP-1 levels decreased in the presence of SB203580. Both kinase inhibitors did not influence the maturation pathway of monocytes. Our results indicate that these two inhibitors of p38 MAPK and PTK pathways could be used as combined targets for inhibiting MMP-9 expression in inflamed tissues.


An adenylyl cyclase pseudogene in Mycobacterium tuberculosis has a functional ortholog in Mycobacterium avium

A R Shenoy, A Srinivas, M Mahalingam, S S Visweswariah
PMID: 15908099   DOI: 10.1016/j.biochi.2005.01.017

Abstract

A number of genes similar to mammalian Class III nucleotide cyclases are found in mycobacteria, and biochemical characterization of some of these proteins has indicated that they code for adenylyl cyclases, with properties similar to the mammalian enzymes. Our earlier bioinformatic analysis had predicted that the Rv1120c gene in Mycobacterium tuberculosis is a pseudogene, while analysis of the genome of Mycobacterium avium indicated the presence of a functional ortholog. We therefore cloned and expressed Rv1120c and its ortholog from M. avium, Ma1120, in Escherichia coli, and find that while the protein from M. tuberculosis is misfolded and found in inclusion bodies, Ma1120 is expressed to high levels as a functional adenylyl cyclase. Sequence analysis of Ma1120 indicates interesting variations in critical amino acids that are known to be important for catalytic activity. Ma1120 is maximally active in the presence of MnATP as substrate ((app)Km approximately 400 microM), and is inhibited by P-site inhibitors (IC50 of 2',5'-dideoxy-3'-adenosine triphosphate approximately 730 nM) and tyrphostins (IC50 approximately 36 microM) in a manner similar to the mammalian enzymes. This therefore represents the first Class III cyclase biochemically characterized from M. avium, and the absence of a functional ortholog in M. tuberculosis suggests a unique role for this enzyme in M. avium.


Mechanisms underlying the inhibitory effects induced by pituitary adenylate cyclase-activating peptide in mouse ileum

Maria Grazia Zizzo, Flavia Mulè, Rosa Serio
PMID: 16185686   DOI: 10.1016/j.ejphar.2005.08.027

Abstract

The aim of this study was to investigate the signal transduction mechanisms underlying the inhibitory effect induced by pituitary adenylate cyclase activating peptide (PACAP-27) on the spontaneous contractile activity of longitudinal muscle of mouse ileum. Mechanical activity of ileal segments was recorded isometrically in vitro. PACAP-27 produced apamin-sensitive reduction of the amplitude of the spontaneous contractions. 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536), adenylate cyclase inhibitor, or genistein and tyrphostin 25, tyrosine kinase inhibitors, had negligible effects on PACAP-27-induced inhibition. PACAP-27 effects were significantly inhibited by U-73122, phopholipase C (PLC) inhibitor, by 2-aminoethoxy-diphenylborate (2-APB), permeable blocker of inositol 1,4,5-triphosphate (IP3) receptors and by depletion of Ca2+ stores with cyclopiazonic acid or thapsigargin. Ryanodine did not reduce PACAP-27-inhibitory responses. We suggest that, in mouse ileum, the inhibitory responses to PACAP-27 involve stimulation of PLC, increased production of IP3 and localised Ca2+ release from intracellular stores, which could provide the opening of apamin-sensitive Ca2+-dependent K+ channels.


A new type of protein methylation activated by tyrphostin A25 and vanadate

Tina Branscombe Miranda, Jonathan D Lowenson, Steven Clarke
PMID: 15527782   DOI: 10.1016/j.febslet.2004.09.080

Abstract

It has been reported that S-adenosylmethionine-dependent protein methylation in rat kidney extracts can be greatly stimulated by tyrphostin A25, a tyrosine kinase inhibitor. We have investigated the nature of this stimulation. We find that addition of tyrphostin A25, in combination with the protein phosphatase inhibitor vanadate, leads to the stimulation of methylation of polypeptides of 64, 42, 40, 36, 31, and 15 kDa in cytosolic extracts of mouse kidney. The effect of tyrphostin appears to be relatively specific for the A25 species. The enhanced methylation does not represent the activity of the families of protein histidine, lysine or arginine methyltransferases, nor that of the l-isoaspartyl/d-aspartyl methyltransferase, enzymes responsible for the bulk of protein methylation in most cell types. Chemical and enzymatic analyses of the methylated polypeptides suggest that the methyl group is in an ester linkage to the protein. In heart extracts, we find a similar situation but here the stimulation of methylation is not dependent upon vanadate and an additional 18 kDa methylated species is found. In contrast, little or no stimulation of methylation is found in brain or testis extracts. This work provides evidence for a novel type of protein carboxyl methylation reaction that may play a role in signaling reactions in certain mammalian tissues.


Involvement of tyrosine kinase in the hyposmotic stimulation of I Ks in guinea-pig ventricular myocytes

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 18097684   DOI: 10.1007/s00424-007-0424-y

Abstract

The objective of this study was to investigate the involvement of tyrosine phosphorylation in the hyposmotic stimulation of cardiac I Ks, a slowly activating delayed-rectifier K+ current that promotes repolarization of the action potential. The current was recorded from whole-cell-configured guinea-pig ventricular myocytes before, during, and after their exposure to solution whose osmolarity was 0.75 times normal. Exposure to hyposmotic solution caused a near-doubling of the amplitude of I Ks, with little change in the voltage dependence of current activation. Stable, hyposmotically stimulated I Ks (I Ks,Hypo) was decreased by broadspectrum tyrosine kinase (TK) inhibitors tyrphostin A23 (IC50 approximately 5 microM) and tyrphostin A25 (IC50 15.8 +/- 1.6 microM) but not by TK-inactive tyrphostin analogs, suggesting that tyrosine phosphorylation is important for maintenance of the current. In agreement with that view, we found that the TK-inhibitor action on I Ks,Hypo was strongly antagonized by vanadate compounds known to inhibit phosphotyrosyl phosphatase. When myocytes were pretreated with TK inhibitors, the stimulation of I Ks was attenuated in a concentration-dependent manner. The attenuation was not due to concomitant attenuation of a stimulation of tyrosine phosphorylation because neither the stimulation of I Ks nor its rate of decay following removal of hyposmotic solution was affected by pretreatment with vanadates. We suggest that the stimulation of I Ks by hyposmotic solution is dependent on a basal tyrosine phosphorylation that modulates a swelling-induced I Ks-stimulatory signal and/or the receptivity of Ks channels to that signal.


Tyrphostins are inhibitors of guanylyl and adenylyl cyclases

Mahaboobi Jaleel, Avinash R Shenoy, Sandhya S Visweswariah
PMID: 15209521   DOI: 10.1021/bi036234n

Abstract

Guanylyl cyclase C (GC-C), the receptor for guanylin, uroguanylin, and the heat-stable enterotoxin, regulates fluid balance in the intestine and extraintestinal tissues. The receptor has an extracellular domain, a single transmembrane spanning domain, and an intracellular domain that harbors a region homologous to protein kinases, followed by the C-terminal guanylyl cyclase domain. Adenine nucleotides can regulate the guanylyl cyclase activity of GC-C by binding to the intracellular kinase homology domain (KHD). In this study, we have tested the effect of several protein kinase inhibitors on GC-C activity and find that the tyrphostins, known to be tyrosine kinase inhibitors, could inhibit GC-C activity in vitro. Tyrphostin A25 (AG82) was the most potent inhibitor with an IC(50) of approximately 15 microM. The mechanism of inhibition was found to be noncompetitive with respect to both the substrate MnGTP and the metal cofactor. Interestingly, the activity of the catalytic domain of GC-C (lacking the KHD) expressed in insect cells was also inhibited by tyrphostin A25 with an IC(50) of approximately 5 microM. As with the full-length receptor, inhibition was found to be noncompetitive with respect to MnGTP. Inhibition was reversible, ruling out a covalent modification of the receptor. Structurally similar proteins such as the soluble guanylyl cyclase and the adenylyl cyclases were also inhibited by tyrphostin A25. Evaluation of a number of tyrphostins allowed us to identify the requirement of two vicinal hydroxyl groups in the tyrphostin for effective inhibition of cyclase activity. Therefore, our studies are the first to report that nucleotide cyclases are inhibited by tyrphostins and suggest that novel inhibitors based on the tyrphostin scaffold can be developed, which could aid in a greater understanding of nucleotide cyclase structure and function.


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